4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-chlorophenyl group and linked to a 1,2,3-triazole ring substituted at position 1 with a 3-fluorophenyl group and at position 5 with an amine. Its molecular formula is C₁₆H₁₀ClFN₆O, with an approximate molecular weight of 356.45 g/mol.
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6O/c17-12-7-2-1-6-11(12)15-20-16(25-22-15)13-14(19)24(23-21-13)10-5-3-4-9(18)8-10/h1-8H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLDHOBUMQPTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-chlorobenzohydrazide with cyanogen bromide under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by reacting 3-fluorobenzyl azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can further be utilized in various applications.
Scientific Research Applications
Anticancer Activity
A significant area of research involving oxadiazole derivatives is their potential as anticancer agents. The 1,2,4-oxadiazole scaffold has been identified as a promising structure for developing compounds with anticancer properties. Recent studies have demonstrated that derivatives containing this scaffold exhibit potent activity against various cancer cell lines:
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression, such as thymidine phosphorylase .
-
Case Studies :
- A study evaluated a series of oxadiazole derivatives against breast cancer cell lines (MCF-7), revealing that certain compounds exhibited significant inhibitory activity compared to standard treatments .
- Another investigation highlighted the effectiveness of oxadiazole derivatives in inhibiting cell proliferation in human colon cancer cell lines (HCT-116), with some compounds showing IC values comparable to established anticancer drugs .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that oxadiazole derivatives possess broad-spectrum antimicrobial activity:
- Mechanism : The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Case Studies : Various studies have reported the synthesis and evaluation of 1,2,4-oxadiazole derivatives against different bacterial strains, demonstrating their potential as lead compounds for developing new antibiotics .
Other Biological Activities
Beyond anticancer and antimicrobial applications, derivatives of oxadiazole have been explored for various other pharmacological activities:
- Anti-inflammatory Activity : Some studies suggest that these compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
- Antidiabetic Effects : Research has indicated that certain oxadiazole derivatives may improve insulin sensitivity and glucose metabolism .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It interferes with signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is compared to eight analogues (Table 1) with substitutions on the oxadiazole, triazole, or both rings. Key structural and physicochemical differences are highlighted below.
Table 1: Structural and Molecular Comparison of Analogues
Substituent Effects on Key Properties
a) Oxadiazole Ring Modifications
- In contrast, the 4-methylphenyl group in increases steric bulk but reduces polarity.
- Benzodioxol Substituent (): Replacing 2-chlorophenyl with benzodioxol-5-yl introduces two oxygen atoms, improving aqueous solubility but reducing halogen-driven lipophilicity .
b) Triazole Ring Modifications
- 3-Fluorophenyl vs. 3-Trifluoromethylphenyl (): The trifluoromethyl group in is strongly electron-withdrawing and lipophilic, whereas the target’s 3-fluorophenyl balances moderate electronegativity with smaller steric demands.
c) Thioether Linkages ()
Biological Activity
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a derivative of oxadiazole and triazole, which are known for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN6O
- Molecular Weight : 373.83 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound in focus has been evaluated for its ability to inhibit various cancer cell lines:
-
Mechanism of Action :
- The 1,2,4-oxadiazole moiety has been associated with inhibition of key enzymes involved in cancer progression, including:
- Telomerase
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
- These enzymes play critical roles in DNA replication and cell cycle regulation, making them valuable targets for cancer therapy .
- The 1,2,4-oxadiazole moiety has been associated with inhibition of key enzymes involved in cancer progression, including:
-
Case Studies :
- A study reported that derivatives containing the oxadiazole core demonstrated cytotoxicity against various leukemia cell lines (CEM-13 and U-937) with IC50 values in the micromolar range .
- Another investigation showed that compounds similar to the one discussed induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a mechanism that activates apoptotic pathways via caspase activation .
Antimicrobial Activity
The biological activity of oxadiazole derivatives extends to antimicrobial effects:
- Spectrum of Activity :
- Research Findings :
Structure-Activity Relationship (SAR)
The structural modifications in oxadiazole derivatives significantly influence their biological activity:
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Substitution on Oxadiazole Ring | Enhanced anticancer activity | Increased potency against specific cancer cell lines |
| Chlorine Substitution | Improved antimicrobial properties | Higher lipophilicity aids in membrane penetration |
| Triazole Linkage | Synergistic effects with other pharmacophores | Potential for multi-target action |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).
Basic: How to confirm the structural identity and purity of this compound?
Methodological Answer :
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/fluorophenyl) and triazole/oxadiazole carbons (δ 150–160 ppm) .
- FT-IR : Confirm C=N stretches (1600–1650 cm⁻¹) and amine N-H (3300–3500 cm⁻¹) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., triazole vs. tetrazole) and confirm regiochemistry .
- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ calculated for C₁₇H₁₁ClFN₆O: 383.07) .
Q. Table 1: Key Spectral Data
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.25 (s, 1H, triazole), 7.45–7.90 (m, Ar-H) | |
| ¹³C NMR | δ 158.9 (C=N oxadiazole), 148.2 (triazole) | |
| IR | 1620 cm⁻¹ (C=N), 3350 cm⁻¹ (N-H) |
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer :
Contradictions may arise from:
- Tautomerism : The triazole-amine group can exist in multiple tautomeric forms, altering binding affinity. Use X-ray crystallography or DFT calculations to identify dominant tautomers .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition). For kinase inhibition, validate using ATP concentration gradients and positive controls (e.g., staurosporine) .
- Solubility Limitations : The compound’s low solubility (e.g., ~18 µg/mL in aqueous buffer ) may skew results. Use DMSO stocks ≤0.1% and confirm activity via dose-response curves.
Q. Recommendation :
- Perform parallel assays with structurally analogous controls (e.g., 3-phenyl-1,2,4-triazol-5-amine derivatives ).
Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Optimize the protonation state of the triazole-amine group using Schrödinger’s Epik .
QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from analogues (e.g., oxadiazole-containing inhibitors ).
MD Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess triazole-oxadiazole conformational flexibility .
Q. Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) and improve oxadiazole cyclization yield by 15–20% .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for coupling efficiency. Use 1 mol% XPhos Pd G3 in THF/water (3:1) for >90% conversion .
- Workflow :
Q. Table 3: Yield Optimization
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Oxadiazole Formation | 65% | 82% (microwave) |
| Triazole Coupling | 70% | 91% (flow) |
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Answer :
- Storage : Keep in amber vials under inert gas (Ar/N₂) at -20°C.
- Stability Testing : Monitor decomposition via HPLC every 6 months. Hydrolytic degradation of the oxadiazole ring is minimized at pH 6–7 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
